3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one
Description
3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one is a synthetic organic compound featuring an imidazo[2,1-b]thiazole core substituted with a methyl group at the 6-position.
Properties
IUPAC Name |
3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-17-15-25-19(16-27-21(25)22-17)7-8-20(26)24-13-11-23(12-14-24)10-9-18-5-3-2-4-6-18/h2-6,15-16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORLPJFVPCITQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)CCC(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Alkylation: The imidazo[2,1-b]thiazole core is then alkylated with 1-(4-phenethylpiperazin-1-yl)propan-1-one using a suitable alkylating agent such as an alkyl halide or sulfonate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring or the piperazine moiety.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the imidazo[2,1-b]thiazole ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, sulfonates, or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole, including the compound of interest, exhibit significant anticancer activities. For instance, studies have shown that certain imidazo[2,1-b]thiazole derivatives demonstrate potent anti-proliferative effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), PC-3 (prostate cancer), and HCT-116 (colon cancer) .
A specific study highlighted that a related compound showed comparable efficacy to Doxorubicin, a well-known chemotherapeutic agent, suggesting the potential of these derivatives in cancer therapy .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that derivatives with phenethyl substitutions exhibit significant AChE inhibitory activity, making them potential candidates for treating cognitive disorders .
Antimicrobial Activity
Imidazo[2,1-b]thiazole compounds have shown promising results against various microbial strains. A study reported that certain derivatives exhibited excellent antimicrobial properties against bacteria and fungi, indicating their potential use as antimicrobial agents . The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Structure-Activity Relationship
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies have elucidated that modifications on the imidazo[2,1-b]thiazole ring and the piperazine moiety significantly influence biological activity .
Case Study 1: Anti-Cancer Efficacy
A comprehensive study synthesized several imidazo[2,1-b]thiazole derivatives and evaluated their anti-cancer efficacy through MTT assays on HepG2 cells. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of imidazo[2,1-b]thiazole derivatives against oxidative stress in neuronal cell lines. The findings suggested that these compounds could mitigate cell death induced by oxidative agents, highlighting their potential in treating neurodegenerative diseases .
Pharmacokinetics and Toxicology
In silico studies assessing the pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further toxicological evaluations are necessary to establish safety for clinical applications .
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Structural and Functional Differences
Imidazo[2,1-b]thiazole Core Modifications
- 6-(4-Chlorophenyl) (5l) : The electron-withdrawing chlorine atom may enhance receptor-binding affinity, contributing to its potent cytotoxicity against MDA-MB-231 cells .
Piperazine Derivatives
- 4-Phenethylpiperazine (Target Compound) : The phenethyl group may facilitate interactions with hydrophobic pockets in kinase domains, analogous to tyrosine kinase inhibitors.
- 4-(4-Methoxybenzyl)piperazine (5l) : The methoxy group improves solubility and may modulate selectivity for VEGFR2 .
Biological Activity
The compound 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one represents a novel derivative within the imidazo[2,1-b]thiazole family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of anticancer and neuropharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety and a phenethylpiperazine group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies indicate that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative properties against various cancer cell lines. The mechanisms of action often involve:
- Kinase Inhibition : Many imidazo[2,1-b]thiazole derivatives inhibit key kinases involved in cancer cell proliferation.
- Tubulin Inhibition : Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various human cancer cell lines, indicating potent anticancer properties .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that derivatives of imidazo[2,1-b]thiazole demonstrate varying degrees of AChE inhibition, with some exhibiting IC50 values as low as 0.0245 mg/mL .
Synthesis and Biological Evaluation
A recent study synthesized several derivatives based on the imidazo[2,1-b]thiazole scaffold and evaluated their biological activities. The synthesized compounds were tested for their AChE inhibitory potential and anticancer activity against several cell lines. The results highlighted the importance of structural modifications in enhancing biological activity.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| 4f | AChE Inhibition | 0.0245 | Human Neuroblastoma |
| 2 | Antiproliferative | 4.2 | HeLa Cells |
| 3 | Anticancer | 0.86 | CDK1 Inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the thiazole ring significantly affects the biological activity. Electron-withdrawing groups enhance potency against certain targets, while bulky groups may hinder activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(4-phenethylpiperazin-1-yl)propan-1-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, imidazo[2,1-b]thiazole derivatives are typically prepared by reacting hydrazine derivatives with ketones or aldehydes in ethanol under reflux, as demonstrated in analogous syntheses of pyrazoline and triazole-thiadiazole hybrids . Key steps include:
- Use of anhydrous solvents (e.g., ethanol) to minimize side reactions.
- Catalytic bases like K₂CO₃ or NEt₃ to facilitate coupling.
- Purification via recrystallization or column chromatography.
Q. How is the compound characterized analytically?
- Methodological Answer : Characterization involves:
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions.
- LC-MS for molecular weight validation and purity assessment.
- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous structural features, as applied to pyrazoline derivatives in crystallographic studies .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions, as seen in piperazine-containing analogs .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition.
- Catalyst screening : HOBt/TBTU or TEBA (triethylbenzylammonium chloride) systems improve efficiency in amide bond formation .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) based on lipophilicity (LogP) and hydrogen-bonding capacity .
Q. How should experimental designs account for contradictory biological data (e.g., in vitro vs. in silico results)?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) to validate docking predictions .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenethylpiperazine with pyridinylpiperazine) to isolate structure-activity relationships .
Q. What experimental frameworks assess the compound’s environmental fate and toxicity?
- Methodological Answer :
- Abiotic degradation : Conduct hydrolysis/photolysis studies under controlled pH and UV light to quantify half-lives in water/soil .
- Biotic transformation : Use microbial cultures (e.g., Pseudomonas spp.) to evaluate biodegradation pathways via LC-MS metabolite profiling .
Specialized Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC .
- Long-term stability : Store aliquots at –20°C and monitor purity at intervals (e.g., 0, 3, 6 months) using validated analytical methods .
Q. What in vivo pharmacological models are suitable for evaluating efficacy?
- Methodological Answer :
- Rodent models : Use xenograft mice for antitumor activity assessment, with dosing regimens informed by prior PK studies (e.g., 10–50 mg/kg, oral/i.p.) .
- Randomized block designs : Account for biological variability by assigning treatment groups using stratified randomization based on tumor volume or biomarker levels .
Data Interpretation and Validation
Q. How to resolve discrepancies between predicted and observed biological activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
